1-(4-氨甲基苄基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

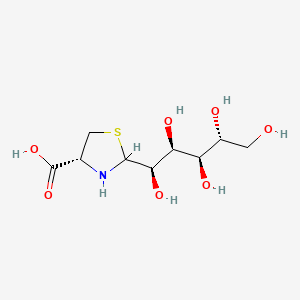

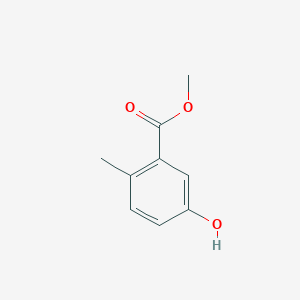

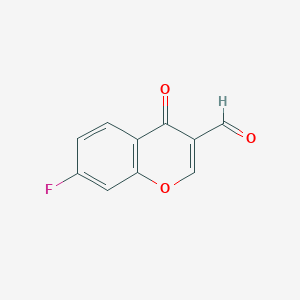

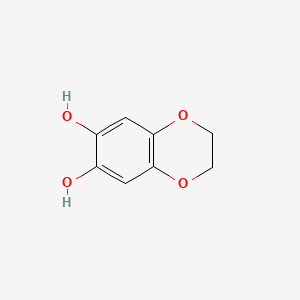

“1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is also known as 1-[4-(Aminomethyl)benzyl]-4-piperidinol .

Molecular Structure Analysis

The molecular structure of “1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .科学研究应用

大分子免疫药物递送

该化合物已用于开发大分子免疫药物递送系统 . 可逆加成-断裂链转移 (RAFT) 聚合提供了广泛的生物相容性和功能性大分子,用于各种聚合物-药物缀合物 . 该化合物可以通过其游离胺桥接到聚合物支架,利用自牺牲连接体,并在细胞内丰富的谷胱甘肽内化后,在没有痕迹的情况下再次释放 .

Toll 样受体激动剂

该化合物是一种有效的Toll 样受体 (TLR) 7 和 TLR8 激动剂 . TLR 是先天免疫系统的强效激活剂,有望用作疫苗佐剂和抗癌免疫疗法 . 该化合物与 50 纳米大小的可降解聚合物纳米凝胶共价连接后,保留了激动剂在体外培养的树突状细胞中激活 TLR7/8 的效力 .

淋巴结重点免疫激活

该化合物已用于开发pH 可降解的咪唑喹啉连接的纳米凝胶,用于淋巴结重点免疫激活 . 纳米凝胶将体内免疫激活集中在引流淋巴结,同时显着减少全身炎症 .

疫苗佐剂

该化合物作为疫苗佐剂正在进行深入研究 . 与可溶性 TLR7/8 激动剂相比,该化合物与纳米凝胶连接后,可诱导针对结核分枝杆菌抗原的优异抗体和 T 细胞应答 .

抗癌免疫疗法

该化合物还在研究其在抗癌免疫疗法中的潜力 . 该化合物与纳米凝胶共价连接后,可以激活必要的抗原呈递细胞,进而启动抗原特异性 T 细胞和 B 细胞免疫应答 .

聚 (降冰片烯) 基纳米凝胶的合成

该化合物已用于聚 (降冰片烯) 基酸可降解纳米凝胶的合成 . 虽然完整的纳米凝胶会触发足够的 TLR7/8 受体刺激,但它们降解后的可溶性、化合物连接的聚 (降冰片烯) 链几乎不会激活 TLR7/8 .

作用机制

Target of Action

The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .

Biochemical Pathways

Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .

Result of Action

The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .

生化分析

Biochemical Properties

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These interactions are significant as they can modulate immune responses. The compound’s interaction with these receptors involves binding to specific sites, leading to the activation of downstream signaling pathways that result in immune activation.

Cellular Effects

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in dendritic cells, the compound activates TLR7/8, leading to the production of cytokines and other immune mediators . This activation enhances the immune response, making it a potential candidate for immunotherapy applications.

Molecular Mechanism

The molecular mechanism of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TLR7/8, leading to the activation of these receptors . This activation triggers a cascade of signaling events, including the activation of NF-κB and other transcription factors, which ultimately result in the production of pro-inflammatory cytokines and other immune mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound retains its activity over a specific period, but its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained immune activation, which is beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including systemic inflammation and toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism involves its conversion into active metabolites that retain its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in its localization, ensuring that it reaches the appropriate cellular sites to modulate immune responses effectively.

属性

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRFBASHRQLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588489 |

Source

|

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953752-30-2 |

Source

|

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)